molecular formula C13H15NO3S B2416021 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305550-77-8

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2416021
CAS No.: 2305550-77-8
M. Wt: 265.33
InChI Key: HOWSJURWPKXAQR-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of benzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of a prop-2-en-1-one derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring and prop-2-en-1-one moiety contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzenesulfonyl group and the prop-2-en-1-one moiety, which imparts specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-2-13(15)14-9-8-12(10-14)18(16,17)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWSJURWPKXAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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